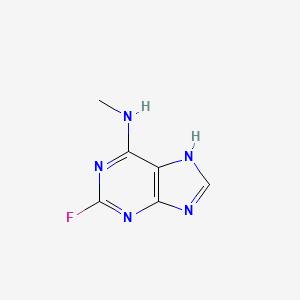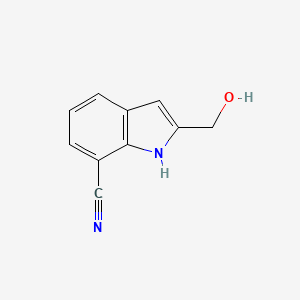![molecular formula C8H12ClNO B11915891 6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene CAS No. 105627-06-3](/img/structure/B11915891.png)
6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Chloropropyl)-4-oxa-5-azaspiro[24]hept-5-ene is a spiro compound characterized by a unique bicyclic structure that includes both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropylamine with a suitable oxirane derivative, followed by cyclization to form the spiro compound. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
- 6-(3-Bromopropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
- 6-(3-Iodopropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
Uniqueness
This compound is unique due to its specific chlorine substitution, which can influence its reactivity and interactions compared to its bromine and iodine analogs. The presence of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it distinct in its chemical behavior .
Propiedades
Número CAS |
105627-06-3 |
|---|---|
Fórmula molecular |
C8H12ClNO |
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
6-(3-chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C8H12ClNO/c9-5-1-2-7-6-8(3-4-8)11-10-7/h1-6H2 |
Clave InChI |
MHMUHMJDRMQVQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(=NO2)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)

![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)







